molecular formula C9H6F4O2 B1407769 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid CAS No. 1706435-08-6

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B1407769
CAS No.: 1706435-08-6
M. Wt: 222.14 g/mol
InChI Key: GJIOQLSHHHOUPD-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid with a trifluoromethyl group and a methyl group attached to the benzene ring. This compound is known for its unique chemical properties due to the presence of electronegative fluorine atoms, which significantly influence its reactivity and physical characteristics.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Substitution Reactions: The compound can be synthesized through halogenation of the corresponding benzene derivative followed by substitution reactions to introduce the trifluoromethyl group.

  • Friedel-Crafts Acylation: This method involves the acylation of a fluorinated benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst.

  • Direct Fluorination: Direct fluorination of the methylbenzoic acid derivative can also be employed to introduce the fluorine atoms.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and acylation reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base or catalyst.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Alcohols and Aldehydes: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique chemical properties:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: Its properties make it useful in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzoic acid

  • 3-Fluoro-5-methylbenzoic acid

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid

Uniqueness: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its fluorine and methyl groups, which influence its reactivity and physical properties. This arrangement provides distinct advantages in certain chemical reactions and applications compared to its similar compounds.

Properties

IUPAC Name

2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIOQLSHHHOUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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